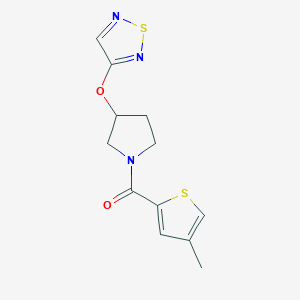
(3-((1,2,5-噻二唑-3-基)氧基)吡咯烷-1-基)(4-甲基噻吩-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” is a complex organic molecule that features a combination of thiadiazole, pyrrolidine, and thiophene moieties
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, compounds containing thiadiazole and thiophene moieties are often studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the pyrrolidine ring may enhance the compound’s interaction with biological targets.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. They could serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, these compounds may find applications in the development of new materials, such as polymers, dyes, and electronic components. Their unique chemical properties can be exploited to create materials with specific functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and thiophene intermediates, followed by their coupling with the pyrrolidine moiety under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure cost-effectiveness and sustainability. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
The compound “(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl chains.
作用机制
The mechanism of action of “(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” involves its interaction with molecular targets and pathways within biological systems. The thiadiazole and thiophene moieties may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other molecules containing thiadiazole, pyrrolidine, and thiophene moieties. Examples include:
- (3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine
- (4-Methylthiophen-2-yl)methanone
- Thiadiazole derivatives with various substituents
Uniqueness
The uniqueness of “(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-4-10(18-7-8)12(16)15-3-2-9(6-15)17-11-5-13-19-14-11/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCILZHXLPDCCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
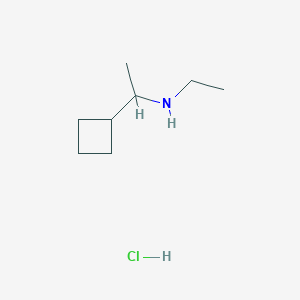
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)
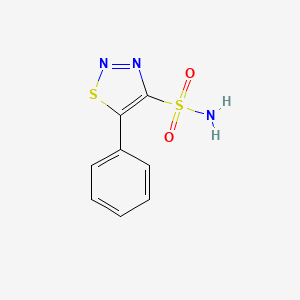
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2436796.png)
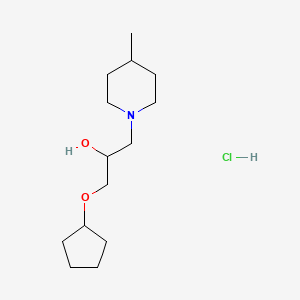
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)
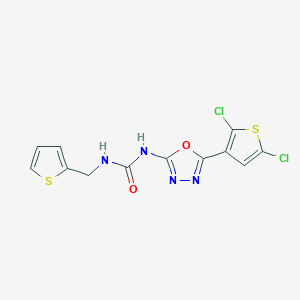

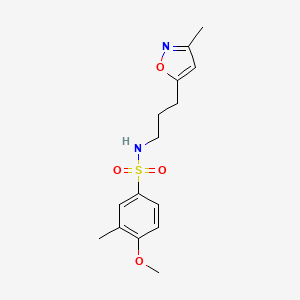
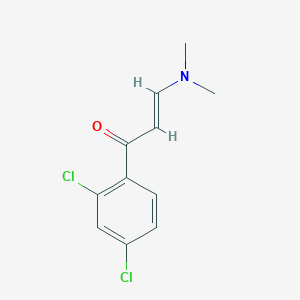
![Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2436810.png)
![Tert-butyl (3aS,6aR)-2-(5-chloropyrazine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2436811.png)
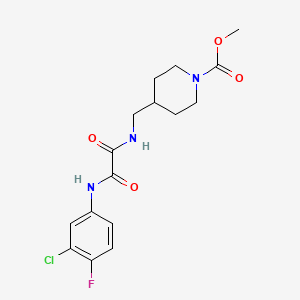
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2436816.png)
